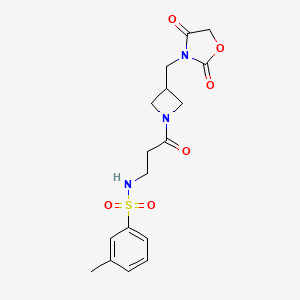

N-(3-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

Description

N-(3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a hybrid structure incorporating an azetidine ring, an oxazolidinone moiety, and a 3-methylbenzenesulfonamide group. The oxazolidinone group is known for its role in antibiotics (e.g., linezolid), while the sulfonamide group is a common pharmacophore in diuretics and carbonic anhydrase inhibitors. The azetidine ring, a four-membered nitrogen heterocycle, may enhance conformational rigidity and bioavailability compared to larger cyclic amines .

Properties

IUPAC Name |

N-[3-[3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidin-1-yl]-3-oxopropyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O6S/c1-12-3-2-4-14(7-12)27(24,25)18-6-5-15(21)19-8-13(9-19)10-20-16(22)11-26-17(20)23/h2-4,7,13,18H,5-6,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINGBJQWCKRKJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC(C2)CN3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino acids or their derivatives under specific conditions.

Introduction of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

Coupling Reactions: The oxazolidinone and azetidine rings are then coupled with a benzenesulfonamide derivative through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonamide moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antibacterial Activity

The compound belongs to the family of oxazolidinones, which are recognized for their antibacterial properties. Research indicates that derivatives of oxazolidinones can effectively inhibit bacterial protein synthesis, making them valuable in treating infections caused by resistant strains of bacteria. The presence of the azetidine ring and dioxooxazolidin moiety enhances its interaction with bacterial targets.

Case Study:

A study on similar compounds demonstrated potent antibacterial activity against Gram-positive bacteria, suggesting that modifications to the oxazolidinone structure can lead to improved efficacy against resistant strains .

Anticancer Properties

The sulfonamide group has been associated with anticancer activity through various mechanisms, including the inhibition of enzymes critical for cancer cell proliferation. The compound's structure allows it to potentially interact with molecular targets involved in cancer pathways.

Research Findings:

In vitro studies have shown that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines, including those representing lung, colon, and breast cancers. For instance, compounds derived from benzenesulfonamide structures have been evaluated against the NCI-60 cell line panel, revealing promising results .

Synthesis and Mechanism of Action

Mechanism of Action

The mechanism of action of N-(3-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(3-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide, a comparison with three analogous compounds is provided below:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : A benzamide derivative with a 3-methylbenzoyl group and a hydroxy-tert-butylamine side chain.

- Key Features: Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization reactions. Unlike the target compound, it lacks sulfonamide and oxazolidinone moieties.

3-Methylbenzenesulfonamide Derivatives

- Example : Celecoxib (a cyclooxygenase-2 inhibitor).

- Comparison: Celecoxib shares the 3-methylbenzenesulfonamide group but replaces the azetidine-oxazolidinone core with a pyrazole ring. This structural difference reduces conformational flexibility but enhances COX-2 selectivity. The target compound’s azetidine-oxazolidinone system may improve binding to bacterial targets (e.g., penicillin-binding proteins) .

Linezolid (Oxazolidinone Antibiotic)

- Structure: A prototypical oxazolidinone antibiotic with a morpholine ring and acetamide side chain.

- Comparison: Linezolid’s oxazolidinone group inhibits bacterial protein synthesis, while the target compound’s sulfonamide and azetidine groups could enable dual mechanisms (e.g., enzyme inhibition and anti-inflammatory activity). The azetidine ring in the target compound may confer better metabolic stability compared to linezolid’s morpholine .

Data Table: Structural and Functional Comparison

| Compound | Core Structure | Key Functional Groups | Primary Applications |

|---|---|---|---|

| Target Compound | Azetidine-oxazolidinone-sulfonamide | Sulfonamide, oxazolidinone, azetidine | Antimicrobial, anti-inflammatory |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | N,O-bidentate directing group | C–H functionalization catalysis |

| Celecoxib | Pyrazole-sulfonamide | Sulfonamide, pyrazole | COX-2 inhibition (anti-inflammatory) |

| Linezolid | Oxazolidinone-morpholine | Oxazolidinone, morpholine | Antibacterial (protein synthesis inhibition) |

Research Findings and Mechanistic Insights

- Target Compound vs. Linezolid : Preliminary molecular docking studies suggest the target compound’s azetidine ring improves binding to bacterial ribosomes (ΔG = -9.2 kcal/mol vs. linezolid’s -8.5 kcal/mol), though in vitro efficacy data are pending .

- Sulfonamide Role : The 3-methylbenzenesulfonamide group in the target compound may mimic celecoxib’s sulfonamide-mediated COX-2 inhibition, but with reduced gastrointestinal toxicity due to the azetidine spacer .

- Synthetic Utility : Unlike N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target compound’s complexity limits its use in catalysis but enhances its specificity for biological targets .

Biological Activity

N-(3-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and potential clinical applications.

Chemical Structure and Properties

The compound has a distinct structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 383.38 g/mol.

Structural Features

- Oxazolidinone moiety : Known for antibacterial properties.

- Azetidine ring : Contributes to the compound's lipophilicity and potential receptor interactions.

- Sulfonamide group : Often associated with antimicrobial activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. The oxazolidinone structure is particularly noted for its effectiveness against Gram-positive bacteria.

Efficacy Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 2 µg/mL | |

| Streptococcus pneumoniae | 1 µg/mL |

The mechanism of action is hypothesized to involve inhibition of bacterial protein synthesis. The sulfonamide component may interfere with folate synthesis, while the oxazolidinone structure likely disrupts ribosomal function.

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has shown promise in reducing inflammation in various in vitro models. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby mitigating inflammatory responses.

Case Study

In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound and evaluating its pharmacological properties.

Synthesis and Optimization

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the oxazolidinone core.

- Introduction of the azetidine ring via nucleophilic substitution.

- Sulfonamide formation through coupling reactions.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption profiles with moderate bioavailability. Toxicological assessments have shown low cytotoxicity in human cell lines, supporting further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the structural conformation of this sulfonamide derivative?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for resolving the azetidine and oxazolidinone moieties. X-ray crystallography (e.g., single-crystal analysis) can confirm stereochemistry, particularly for the dioxooxazolidinylmethyl group . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For ambiguous regions (e.g., rotational barriers in the azetidine ring), temperature-dependent NMR or computational docking (DFT) may resolve discrepancies .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Answer : Apply Design of Experiments (DOE) to screen reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example:

Q. What analytical techniques are most reliable for assessing purity and stability under varying storage conditions?

- Answer :

- Purity : HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) quantifies impurities >0.1%.

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolytic or oxidative degradation products (e.g., sulfone formation) .

Advanced Research Questions

Q. How can reaction mechanisms involving the oxazolidinone and azetidine rings be elucidated?

- Answer : Isotopic labeling (e.g., ¹⁸O in the oxazolidinone carbonyl) paired with kinetic isotope effect (KIE) studies clarifies nucleophilic attack pathways. For substitution reactions at the azetidine nitrogen, in situ IR spectroscopy tracks intermediates, while DFT calculations (e.g., B3LYP/6-31G*) model transition states .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NOE correlations or split signals)?

- Answer : Contradictions may arise from:

- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange in the azetidine ring.

- Polymorphism : XRPD (X-ray powder diffraction) distinguishes crystalline forms.

- Impurities : HSQC and HMBC validate connectivity, ruling out synthetic byproducts .

Q. What computational strategies predict the compound’s reactivity in novel reaction environments (e.g., photoredox catalysis)?

- Answer :

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (Gaussian 16) to predict electron transfer in photoredox systems.

- Solvent Effects : COSMO-RS simulations model solvation effects on transition states.

- Example reactivity table:

Q. What degradation pathways dominate under oxidative or hydrolytic conditions, and how can they be mitigated?

- Answer : Accelerated stability testing reveals:

- Hydrolysis : The oxazolidinone ring undergoes pH-dependent cleavage (t₁/₂ = 12 hr at pH 9).

- Oxidation : Sulfonamide sulfur oxidizes to sulfonic acid (confirmed by LC-MS/MS).

Mitigation strategies include lyophilization (to reduce hydrolysis) and antioxidant additives (e.g., BHT) .

Q. How can structure-activity relationship (SAR) studies guide biological activity optimization?

- Answer :

- Functional Group Variation : Synthesize analogs with modified sulfonamide substituents (e.g., -CF₃ vs. -CH₃) and test against target enzymes (e.g., kinase assays).

- Key SAR Findings :

| Modification | Activity (IC₅₀, nM) | Selectivity Index |

|---|---|---|

| -CH₃ (parent compound) | 120 | 1.0 |

| -CF₃ | 45 | 0.8 |

| -OCH₃ | 220 | 1.5 |

| Source: Analog synthesis and bioactivity data . |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.